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Sporeamicin B

Macrolide SAR Antibiotic biosynthesis Natural product chemistry

Sporeamicin B (CAS 143313-36-4) is a 14-membered macrolide antibiotic isolated from the fermentation broth of Saccharopolyspora sp. strain L53-18, first reported by Morishita et al.

Molecular Formula C36H61NO12
Molecular Weight 699.9 g/mol
CAS No. 143313-36-4
Cat. No. B126889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSporeamicin B
CAS143313-36-4
Synonymssporeamicin B
Molecular FormulaC36H61NO12
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)O)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C
InChIInChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-35(9,43)31(48-33-26(38)23(37(11)12)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-34(8,42)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,38,40,42-43H,13-16H2,1-12H3
InChIKeyCOGYQPKBENVFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sporeamicin B (CAS 143313-36-4): Chemical Identity, Macrolide Class Context, and Procurement-Relevant Structural Profile


Sporeamicin B (CAS 143313-36-4) is a 14-membered macrolide antibiotic isolated from the fermentation broth of Saccharopolyspora sp. strain L53-18, first reported by Morishita et al. in 1992 [1]. Chemically designated as Erythromycin, 9,10-didehydro-3''-O-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI), it bears a molecular formula of C36H61NO12 and a molecular weight of 699.87 g/mol [2]. As a minor component of the sporeamicin complex alongside Sporeamicin A (CAS 131418-65-0, C37H63NO12, MW 713.9) and Sporeamicin C (CAS 141340-34-3), Sporeamicin B is distinguished by the presence of a 9,10-didehydro modification and a 3''-O-demethyl group on the cladinosyl sugar moiety [3]. The compound exhibits selective anti-Gram-positive bacterial activity with no measurable effect against Gram-negative organisms, and demonstrates cross-resistance with other macrolide antibiotics . Available at research-grade purity (≥95%), Sporeamicin B is supplied exclusively for laboratory investigations and not for therapeutic use .

Isolated from Saccharopolyspora sp. fermentation; supplied for laboratory investigations

14-membered macrolide scaffold with a 9,12-epoxy bridge replacing the acid-labile C9 ketone

Gram-positive selective antibacterial research tool; no Gram-negative activity reported

Key structural distinction: 3''-O-demethyl on cladinosyl sugar differentiates from Sporeamicin A

Why Sporeamicin B Cannot Be Interchanged with Sporeamicin A, Erythromycin, or Spiramycin: Structural and Functional Pillars of Differentiation


Sporeamicin B occupies a structurally distinct position within the erythromycin-derived macrolide family that precludes simple substitution with its closest analogs. Relative to Erythromycin A, Sporeamicin B incorporates a 9,12-epoxy bridge in place of the acid-labile C9 ketone, a 9,10-didehydro modification altering ring electronics, and a critical 3''-O-demethyl group on the cladinosyl sugar that distinguishes it even from Sporeamicin A—the latter retaining the 3''-O-methyl group [1][2]. Sporeamicin A's molecular formula (C37H63NO12, MW 713.9) differs from Sporeamicin B (C36H61NO12, MW 699.87) by exactly one carbon and two hydrogens, reflecting the 3''-O-demethylation [3]. This specific desmethyl modification alters hydrogen-bonding capacity (calculated XLogP of 2.5 with 4 hydrogen bond donors and 13 acceptors) and may influence ribosomal binding kinetics and resistance susceptibility profiles [4]. Compared to the 16-membered macrolide Spiramycin, Sporeamicin B's 14-membered lactone ring scaffold places it in a different macrolide subclass with distinct post-antibiotic effect (PAE) characteristics—16-membered macrolides exhibit PAEs 2.5–3× longer than 14-membered compounds against Staphylococcus aureus—and different susceptibility patterns among erythromycin-resistant strains [5]. These structural and stereoelectronic differences mean that potency, spectrum, pharmacokinetic behavior, and resistance profiles cannot be extrapolated between these compounds without direct comparative data. Researchers procuring Sporeamicin B for structure-activity relationship (SAR) studies, biosynthetic pathway elucidation, or as a synthetic intermediate must therefore source the specific congener.

Target
Sporeamicin B
3''-O-demethyl; 4 H-bond donors
Substitute
Sporeamicin A
3''-O-methyl; MW +14 Da

3''-O-demethylation may alter ribosomal binding and resistance susceptibility – profile may not transfer.

Target
Sporeamicin B
9,12-epoxy bridge (acid-stable class)
Substitute
Erythromycin A
C9 ketone; rapid acid degradation

Acid-stability profile differs; pH-dependent degradation kinetics may not align in oral or gastric assays.

Target
Sporeamicin B
14-membered lactone; Gram(+) only
Substitute
Spiramycin
16-membered; broad spectrum

16-membered macrolides exhibit longer PAE and distinct resistance patterns; spectrum mismatch may confound model interpretation.

Sporeamicin B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


Structural Differentiation: 3''-O-Demethyl Modification Distinguishes Sporeamicin B from Sporeamicin A

Sporeamicin B bears a 3''-O-demethyl group on the cladinosyl sugar that is absent in Sporeamicin A. This is confirmed by the MeSH systematic nomenclature: Sporeamicin B is 'Erythromycin, 9,10-didehydro-3''-O-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-' while Sporeamicin A is 'Erythromycin, 9,10-didehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-' [1][2]. The molecular formula difference—C36H61NO12 (699.87 g/mol) for Sporeamicin B vs. C37H63NO12 (713.9 g/mol) for Sporeamicin A—reflects a ΔCH₂ loss [3]. This demethylation alters the hydrogen-bonding profile: Sporeamicin B presents 4 H-bond donors, whereas the 3''-O-methyl group in Sporeamicin A reduces the available hydroxyl count on the cladinose moiety [4]. The cladinosyl sugar is critical for ribosomal binding; modifications at the 3''-position in erythromycin analogs have been shown to modulate both antibacterial potency and resistance susceptibility [5].

3''-O-demethyl vs 3''-O-methyl
Head-to-head
Sporeamicin B: 3''-OH; C₃₆H₆₁NO₁₂; MW 699.87; 4 H-bond donors
Sporeamicin A: 3''-OCH₃; C₃₇H₆₃NO₁₂; MW 713.9
Demethylation at cladinosyl sugar may differentiate target binding and resistance profile.
MS, NMR, MeSH nomenclature; ΔMW = 14.03 Da
Macrolide SAR Antibiotic biosynthesis Natural product chemistry

Acid Stability Advantage: 9,12-Epoxy Bridge in Sporeamicin B Confers Chemical Stability Absent in Erythromycin

Sporeamicin B contains a 9,12-epoxy bridge that replaces the C9 ketone present in erythromycin A—a structural feature directly linked to enhanced acid stability in this compound class [1]. The 9-deoxo-12-deoxy-9,12-epoxy modification has been demonstrated in closely related analogs (e.g., A-63483, 6-deoxysporeamicin A) to produce a 'new class of acid stable macrolide antibiotics' [2]. In contrast, erythromycin A undergoes rapid acid-catalyzed degradation: at 37°C and pH 2 (simulating gastric conditions), erythromycin A experiences 10% decay (T₁/₁₀) in only 3.7 seconds, whereas acid-stable epoxy analogs show markedly prolonged stability [3]. While Sporeamicin B-specific acid degradation kinetics have not been directly published, the 9,12-epoxy motif present in its structure is the identical pharmacophoric element responsible for the acid-stable phenotype in the broader 9-deoxo-12-deoxy-9,12-epoxyerythromycin series [4]. Sporeamicin A (which shares this epoxy bridge) was noted to be stable in human serum [5], supporting class-level acid stability inference for Sporeamicin B.

Acid stability: epoxy vs ketone
Class-level inference
9,12-epoxy bridge (Sporeamicin B): acid-stable class; direct kinetics unpublished
Erythromycin A C9 ketone: T₁/₁₀ = 3.7 s (pH 2, 37°C)
Epoxy motif supports acid-stability differentiation from erythromycin; context-dependent.
9-deoxo-12-deoxy-9,12-epoxyerythromycin A class benchmark
Macrolide acid stability Chemical degradation kinetics Oral bioavailability

Pharmacokinetic Differentiation: Sporeamicin-Class Macrolides Achieve Higher Plasma and Tissue Levels than Erythromycin Stearate

Sporeamicin A, the closest structural analog of Sporeamicin B, demonstrated superior pharmacokinetic performance compared to erythromycin stearate in a rat model [1]. Following oral administration, Sporeamicin A attained higher plasma and tissue levels than did erythromycin stearate—a finding confirmed across multiple independent database entries of the original J. Antibiot. 1992 publication [2]. This PK advantage is attributed to the 9,12-epoxy motif, which prevents acid-catalyzed intramolecular dehydration (the primary degradation pathway of erythromycin A to the inactive anhydroerythromycin form) [3]. While the specific PK parameters (Cmax, AUC, t₁/₂) for Sporeamicin B have not been separately published, Sporeamicin B shares the identical 9,12-epoxy pharmacophore with Sporeamicin A and differs only by the 3''-O-demethyl group, making class-level PK inference mechanistically plausible [4].

In vivo exposure: rat model
Class-level inference
Sporeamicin A: higher plasma & tissue levels vs erythromycin stearate (oral, rat)
Erythromycin stearate: lower exposure; specific fold-difference not reported
Shared 9,12-epoxy pharmacophore suggests class-level PK differentiation; direct Sporeamicin B data needed.
Sporeamicin A biological properties (J Antibiot 1992)
Macrolide pharmacokinetics Tissue distribution Preclinical ADME

Antibacterial Spectrum Selectivity: Gram-Positive Restriction Defines Sporeamicin B's Niche versus Broad-Spectrum Macrolides

Sporeamicin B demonstrates antibacterial activity restricted to Gram-positive bacteria, with no measurable effect against Gram-negative organisms . This spectrum is narrower than that of Spiramycin, a 16-membered macrolide which is effective against both Gram-positive and Gram-negative bacteria, as well as Toxoplasma parasites and atypical intracellular pathogens including Legionella, Mycoplasma, and Chlamydia species [1]. Spiramycin shows MIC90 values of 1.0 µg/mL against Gram-positive aerobes but 16.0 µg/mL against anaerobes [2]. While quantitative MIC data for Sporeamicin B specifically have not been published (the isolation paper contains no abstract [3]), Sporeamicin A—which shares the core scaffold with Sporeamicin B—has been reported to be approximately two-fold less active than erythromycin against Gram-positive bacteria, yet erythromycin-resistant strains of S. aureus and S. pyogenes may retain susceptibility to sporeamicin-class compounds [4]. Sporeamicin B also exhibits cross-resistance with macrolide antibiotics, a property shared across the sporeamicin family .

Spectrum: Gram(+) only
Class-level inference
Sporeamicin B: active vs Gram-positive; no Gram-negative activity; cross-resistance with macrolides
Spiramycin: broad-spectrum (Gram+/Gram-, Legionella, Mycoplasma, Toxoplasma); MIC₉₀ 1.0 µg/mL (Gram+)
Narrow Gram-positive profile provides experimental selectivity not available with broad-spectrum 16-membered alternatives.
Sporeamicin B isolation paper; Spiramycin susceptibility data
Antibacterial spectrum Gram-positive selectivity Macrolide resistance

Synthetic Utility: Sporeamicin B Serves as a Key Starting Material for 10-Site Nitrogen-Substituted Macrolide Derivatives

A Japanese patent (JPH09132590A, Asahi Chemical Ind., filed 1995, published 1997) explicitly teaches the use of sporeamicin (formula II, produced by Saccharopolyspora sp. L53-18) as the starting material for generating 10-site nitrogen-containing substituted methyl 14-membered cyclic macrolide derivatives with potent antibacterial action [1]. The synthetic sequence involves: (1) formic acid treatment of sporeamicin to yield 9-hydro-10-hydroxysporeamicin, (2) reaction with mesitylenesulfonic acid chloride, (3) azidation with sodium azide at the 10-position, and (4) optional reduction to the corresponding amine [1]. This patent demonstrates that the sporeamicin scaffold—including Sporeamicin B as a component of the sporeamicin complex—possesses unique reactivity at the 9,10-positions conferred by the 9,10-didehydro-9,12-epoxy motif that is absent in erythromycin and Spiramycin [2]. The resulting derivatives are claimed to present 'potent antibacterial action' useful as therapeutic agents [1].

10-site derivatization route
Head-to-head
Sporeamicin scaffold enables 10-site azidation/amination via HCOOH → mesitylenesulfonic acid chloride → NaN₃ (JPH09132590A)
Erythromycin lacks 9,10-didehydro-9,12-epoxy motif; analogous chemistry not possible without remodeling
Unique synthetic utility as a starting material for nitrogen-substituted macrolide lead generation.
Patent JPH09132590A; Asahi Chemical Ind.
Macrolide semisynthesis Antibiotic derivatization Medicinal chemistry

Macrolide Subclass Differentiation: 14-Membered Sporeamicin B Exhibits Distinct Post-Antibiotic Effect and Resistance Susceptibility vs. 16-Membered Macrolides

Sporeamicin B belongs to the 14-membered macrolide subclass, which exhibits fundamentally different pharmacodynamic properties compared to 16-membered macrolides such as Spiramycin. A direct comparative study demonstrated that 16-membered-ring macrolides (josamycin, spiramycin) produce post-antibiotic effects (PAEs) 2.5 to 3 times longer than those observed with 14-membered-ring macrolides (erythromycin, roxithromycin) against Staphylococcus aureus [1]. Furthermore, erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae isolates have been shown to retain full susceptibility to 16-membered agents (spiramycin, josamycin) while being resistant to 14-membered macrolides [2]. Conversely, 16-membered macrolides are generally four- to eight-fold less active than erythromycin against most aerobic bacteria in vitro [3]. The antagonistic effect displayed toward virginiamycin M (VM) also distinguishes 16-membered macrolides (leucomycin, spiramycin, tylosin subgroups) from 14-membered macrolides (erythromycin subgroup) at the ribosomal level [4]. Sporeamicin B, as a 14-membered macrolide with the unique 9,12-epoxy modification, occupies a hybrid position: it shares the 14-membered ring size with erythromycin but incorporates structural features associated with acid stability.

PAE & resistance: 14- vs 16-membered
Class-level inference
14-membered (Sporeamicin B class): shorter PAE; higher intrinsic potency vs aerobes; susceptible to erm resistance
16-membered (Spiramycin class): PAE 2.5–3× longer; 4–8× less potent vs aerobes; activity retained vs some erythromycin-resistant strains
Ring size determines pharmacodynamic profile; hybrid 9,12-epoxy feature may nuance within-class behavior.
PAE study vs S. aureus; resistance data for S. pyogenes/pneumoniae
Post-antibiotic effect Macrolide resistance Pharmacodynamics

Sporeamicin B High-Value Application Scenarios for Scientific Procurement: Where Differentiation Drives Research Decisions


Structure-Activity Relationship (SAR) Studies on the Cladinose 3''-Position in Macrolide Antibiotics

Sporeamicin B is uniquely suited for SAR investigations probing the role of the 3''-O-methyl group on the cladinosyl sugar of erythromycin-type macrolides. As the naturally occurring 3''-O-demethyl analog of Sporeamicin A, it provides a direct comparison pair (3''-OH vs. 3''-OCH₃) that cannot be accessed using erythromycin, Spiramycin, or synthetic derivatives alone [1]. Researchers can use Sporeamicin B and Sporeamicin A side-by-side to isolate the contribution of this single methylation event to ribosomal binding affinity, antibacterial potency, and resistance susceptibility—a question directly relevant to the design of next-generation macrolides and ketolides [2].

Acid-Stable Macrolide Scaffold Development and Oral Bioavailability Optimization

The 9,12-epoxy bridge present in Sporeamicin B places it within the acid-stable macrolide subclass exemplified by 6-deoxysporeamicin A and A-63483 [3]. For formulation scientists and medicinal chemists seeking to develop orally bioavailable macrolides without enteric coating, Sporeamicin B serves as a natural product template whose intrinsic acid stability (conferred by the 9,12-epoxy motif replacing the acid-labile C9 ketone of erythromycin) can be benchmarked against erythromycin (T₁/₁₀ = 3.7 seconds at pH 2) [4]. Procurement of Sporeamicin B enables direct comparative stability studies that inform the design of semisynthetic analogs with improved gastrointestinal tolerance.

10-Position Derivatization for Next-Generation Antibacterial Lead Generation

As explicitly taught in Japanese Patent JPH09132590A (Asahi Chemical Ind.), the sporeamicin scaffold—including Sporeamicin B—enables selective 10-site functionalization via a formic acid-mediated rearrangement followed by azidation and optional reduction to yield 10-amino macrolide derivatives with potent antibacterial activity [5]. This synthetic pathway is not accessible from erythromycin or Spiramycin, which lack the requisite 9,10-didehydro-9,12-epoxy architecture. Medicinal chemistry teams pursuing novel macrolide leads with modified 10-position substituents should procure Sporeamicin B as a key synthetic intermediate.

Gram-Positive-Selective Tool Compound for Microbiome-Sparing Preclinical Infection Models

Sporeamicin B's demonstrated lack of anti-Gram-negative activity , combined with the sporeamicin class's favorable tissue distribution profile (Sporeamicin A achieved higher plasma and tissue levels than erythromycin stearate in rat models [6]), positions it as a candidate Gram-positive-selective tool compound. In murine infection models where preservation of the Gram-negative gut microbiome is critical for experimental validity, Sporeamicin B's narrow spectrum offers an advantage over broad-spectrum alternatives such as Spiramycin, which additionally targets Gram-negative organisms, Legionella, Mycoplasma, and Toxoplasma .

Application
Selection Property
Validation Focus
Cladinose 3''-position SAR studies
3''-OH vs 3''-OCH₃ direct comparison pair
Ribosomal binding affinity and resistance susceptibility endpoints
Acid-stable macrolide scaffold development
9,12-epoxy bridge replacing acid-labile C9 ketone
Comparative stability vs erythromycin under gastric-like conditions
10‑position nitrogen-substituted lead generation
9,10-didehydro-9,12-epoxy motif enabling selective 10‑site functionalization
Synthetic pathway reproducibility (JPH09132590A)
Gram‑positive‑selective tool for microbiome‑sparing models
Gram‑positive restricted activity; no Gram‑negative effect
Model exposure and spectrum selectivity in preclinical infection models
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